![molecular formula C21H27NO3 B4921436 ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4921436.png)
ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate, also known as JZP-386, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxylates and has been shown to exhibit promising pharmacological properties.
Wirkmechanismus
Ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate acts by inhibiting the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synaptic cleft. This results in increased activation of dopamine receptors, leading to improved cognitive function and wakefulness. ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has also been shown to have affinity for other neurotransmitter transporters such as norepinephrine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to improve cognitive function and wakefulness in animal models and human studies. It has also been shown to increase locomotor activity and reduce fatigue. ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has a long half-life, which allows for sustained effects and reduced dosing frequency.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. It also has a lower abuse potential compared to other stimulants, making it a safer alternative for animal studies. However, ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has limited solubility in water, which may affect its bioavailability and require the use of organic solvents for administration.
Zukünftige Richtungen
There are several future directions for research on ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate. One potential application is for the treatment of ADHD and narcolepsy, which are conditions that currently lack effective treatments. ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate may also have potential as a treatment for other neurological disorders such as Parkinson's disease and depression. Further studies are needed to fully understand the pharmacological properties and potential therapeutic applications of ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate.
Synthesemethoden
The synthesis of ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate involves the reaction of ethyl 4-piperidinecarboxylate with 3-phenylpropanal in the presence of butynoic acid and a catalyst. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and yield of ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent and selective activity against the dopamine transporter, making it a potential treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has also been shown to have a lower abuse potential compared to other stimulants, making it an attractive alternative for the treatment of ADHD.
Eigenschaften
IUPAC Name |
ethyl 1-but-2-ynoyl-4-(3-phenylpropyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-3-9-19(23)22-16-14-21(15-17-22,20(24)25-4-2)13-8-12-18-10-6-5-7-11-18/h5-7,10-11H,4,8,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAOJFVYFJWBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C#CC)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.